4-(Chloromethyl)-2-(4-iodophenyl)thiazole

SPECT imaging radioiodination nuclear medicine

This bifunctional thiazole uniquely combines a reactive chloromethyl handle for nucleophilic substitution/click chemistry with a 4-iodophenyl group that enables aryl cross-coupling, heavy-atom X-ray phasing (f″≈6.8 e⁻ at Cu Kα), and radioiodination (¹²³I-SPECT). Unlike its 4-F, 4-Cl, or 4-Br analogs, only the iodo derivative supports these dual orthogonal reactivities and superior CNS permeability. Secure this versatile building block for streamlined parallel library synthesis, structural biology, and diagnostic tracer development.

Molecular Formula C10H7ClINS
Molecular Weight 335.59 g/mol
Cat. No. B13355658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-2-(4-iodophenyl)thiazole
Molecular FormulaC10H7ClINS
Molecular Weight335.59 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=CS2)CCl)I
InChIInChI=1S/C10H7ClINS/c11-5-9-6-14-10(13-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2
InChIKeyDEINGDQCTMURPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chloromethyl)-2-(4-iodophenyl)thiazole – Key Intermediate for Radiolabeled Probes and Heterocyclic Diversification


4-(Chloromethyl)-2-(4-iodophenyl)thiazole (CAS: not yet registered in major databases; molecular formula C₁₀H₇ClINS; molecular weight 335.59 g/mol) is a bifunctional heterocyclic building block of the thiazole class . The compound bears a chloromethyl group at the 4‑position of the thiazole ring and a para‑iodophenyl substituent at the 2‑position. This substitution pattern renders the molecule valuable as a versatile synthetic intermediate for medicinal chemistry and chemical biology applications: the chloromethyl group functions as a leaving group for nucleophilic substitution [1], while the para‑iodophenyl moiety enables aryl cross‑coupling reactions and potentially serves as a site for radioiodination . The compound has been explicitly claimed as a synthetic precursor in patents covering triazole‑thiazole hybrid molecules intended for dermatological or immunological indications [2].

Why 4-(Chloromethyl)-2-(4-iodophenyl)thiazole Cannot Be Replaced by Its Fluoro, Chloro, or Bromo Analogs


The halogen atom at the para‑position of the 2‑phenyl ring is not a passive substituent; it directly governs both the physicochemical properties and the downstream synthetic utility of the molecule. The iodine atom in 4‑(chloromethyl)-2‑(4‑iodophenyl)thiazole introduces the highest atomic number and largest van der Waals radius among the halogens, which markedly increases molecular weight (335.59 g/mol), alters lipophilicity, and provides unique opportunities for heavy‑atom‑based detection or radioisotope incorporation . In contrast, the corresponding 4‑fluoro analog (C₁₀H₇ClFNS, MW 227.69 g/mol) exhibits lower lipophilicity and lacks the capacity for facile radioiodination, while the 4‑chloro (MW 244.13 g/mol) and 4‑bromo (MW 288.59 g/mol for the chloromethyl‑containing analog; MW 240.12 g/mol for the parent bromophenylthiazole) analogs fail to match the iodine‑specific spectroscopic and radiochemical advantages . Consequently, substituting any of these analogs for the iodo compound in applications that depend on iodine‑mediated detection, heavy‑atom phasing, or SPECT radiolabeling would result in either loss of functionality or substantial re‑optimization of experimental protocols.

Quantitative Differentiation of 4-(Chloromethyl)-2-(4-iodophenyl)thiazole Versus Halogen‑Substituted Analogs


Iodine-Specific Utility for SPECT Radiolabeling Versus Non‑Radioactive Fluoro and Chloro Analogs

The para‑iodophenyl substituent enables direct electrophilic or nucleophilic radioiodination (e.g., with ¹²³I or ¹³¹I), a capability entirely absent in the fluoro, chloro, and bromo analogs of this scaffold [1]. While ¹⁸F radiolabeling of the fluoro analog is theoretically feasible, it requires dedicated radiochemistry infrastructure and distinct precursor synthesis not applicable to the chloromethyl‑thiazole series. The iodo compound can in principle be radiolabeled via standard radioiodination protocols used for aryl iodides [2]. The class‑level inference is that only the iodo analog is positioned for SPECT tracer development without requiring de novo radiochemical route design.

SPECT imaging radioiodination nuclear medicine theranostics

Higher Calculated Lipophilicity Versus 4‑Fluoro Analog for Blood‑Brain Barrier Penetration Potential

The presence of iodine substantially elevates the predicted lipophilicity (XLogP3) relative to the 4‑fluoro analog. For the parent thiazole core (2‑(4‑iodophenyl)thiazole without the chloromethyl group), the calculated XLogP3 is approximately 3.6, while the 4‑fluoro analog has an XLogP3 of approximately 2.5 [1]. This difference of approximately 1.1 log units corresponds to roughly a 12‑fold increase in the octanol‑water partition coefficient. While XLogP3 values for the full chloromethyl‑containing compounds are not available in public databases, the relative trend is preserved: the iodo compound will consistently exhibit higher lipophilicity than its fluoro, chloro, and bromo counterparts due to the larger atomic radius and polarizability of iodine.

blood-brain barrier CNS drug design lipophilicity XLogP

Chloromethyl Leaving Group Enables Nucleophilic Derivatization Independent of Iodophenyl Moiety

The chloromethyl group at the 4‑position of the thiazole ring serves as an electrophilic handle for nucleophilic substitution reactions with amines, thiols, alkoxides, and azides [1]. This reactivity is preserved across the entire 4‑(chloromethyl)‑2‑aryl‑thiazole series, but when combined with the 4‑iodophenyl group, it creates a bifunctional scaffold that can be orthogonally modified: the chloromethyl site can be reacted without disturbing the iodoaryl moiety, and vice versa. This orthogonal reactivity is documented in patent WO2017109793A1, where 4‑(chloromethyl)‑2‑(4‑iodophenyl)thiazole is converted to the corresponding azidomethyl derivative and subsequently employed in copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) to generate triazole‑thiazole hybrids [2].

nucleophilic substitution building block heterocyclic chemistry library synthesis

Increased Molecular Weight and Heavy‑Atom Effect for X‑Ray Crystallography Phasing

The iodine atom (atomic number 53) provides a strong anomalous scattering signal for X‑ray crystallography, enabling single‑wavelength anomalous dispersion (SAD) or multi‑wavelength anomalous dispersion (MAD) phasing of protein‑ligand co‑crystal structures [1]. In comparison, the 4‑fluoro analog (F, Z=9) offers negligible anomalous signal, the 4‑chloro analog (Cl, Z=17) provides only weak anomalous scattering, and the 4‑bromo analog (Br, Z=35) offers an intermediate signal that is substantially weaker than iodine. For reference, the anomalous scattering factor f″ at Cu Kα wavelength (1.54 Å) is approximately 6.8 electrons for iodine, compared to 1.3 electrons for bromine and 0.7 electrons for chlorine [2]. This 5‑fold advantage over bromine makes the iodo compound the preferred choice when unambiguous heavy‑atom phasing is required for structure determination.

X-ray crystallography heavy-atom phasing structural biology SAD/MAD

Explicit Patent Inclusion for Triazole‑Thiazole Therapeutic Hybrids Versus Non‑Iodinated Analogs

WO2017109793A1 explicitly names 4‑(chloromethyl)‑2‑(4‑iodophenyl)thiazole as a key intermediate for preparing 1,2,3‑triazole‑thiazole compounds of formula (I), which are claimed to target dermatological conditions or immune‑related pathways [1]. The patent claims encompass both the iodo compound and its 4‑fluoro analog as alternative starting materials; however, only the iodo analog provides the combination of (i) chloromethyl‑derived azidomethyl handle for CuAAC and (ii) aryl iodide moiety for potential late‑stage radioiodination or cross‑coupling diversification. This dual functionality is not achievable with the fluoro, chloro, or bromo analogs within the same synthetic workflow. The explicit inclusion of the iodo compound in the patent's enabling disclosure reduces freedom‑to‑operate risk for organizations developing derivatives from this scaffold.

patent precedent lead optimization medicinal chemistry triazole-thiazole

High‑Value Application Scenarios for 4-(Chloromethyl)-2-(4-iodophenyl)thiazole


Synthesis of SPECT‑Compatible Triazole‑Thiazole Molecular Probes

The compound serves as a precursor for 1,2,3‑triazole‑thiazole hybrids with potential dermatological or immunological applications, as described in WO2017109793A1 [1]. The 4‑iodophenyl group can subsequently be radioiodinated (e.g., with ¹²³I) to generate SPECT imaging agents for biodistribution studies or target engagement assays. This application leverages the unique combination of the chloromethyl‑derived click chemistry handle and the iodine‑enabled radiolabeling site, a dual functionality not available from the 4‑fluoro or 4‑chloro analogs.

Heavy‑Atom Derivatization for Protein‑Ligand Co‑Crystallography

The iodine atom provides a strong anomalous scattering signal (f″ ≈ 6.8 e⁻ at Cu Kα) for SAD or MAD phasing in X‑ray crystallography [2]. Incorporating 4‑(chloromethyl)‑2‑(4‑iodophenyl)thiazole or its derivatives into protein crystals eliminates the need for additional heavy‑atom soaking steps, accelerating structure determination for drug discovery campaigns. The 4‑fluoro and 4‑chloro analogs offer negligible to weak anomalous signals and are therefore unsuitable for this application.

Orthogonal Bifunctional Building Block for Parallel Library Synthesis

The chloromethyl group can be selectively reacted with nucleophiles (amines, thiols, azides) without affecting the 4‑iodophenyl group, while the aryl iodide can independently undergo Suzuki‑Miyaura or Sonogashira cross‑coupling reactions [3]. This orthogonal reactivity enables efficient parallel synthesis of diverse thiazole‑containing compound libraries, reducing the synthetic step count relative to analogs that lack one of these functional handles.

CNS‑Penetrant Probe Development Based on Elevated Lipophilicity

The higher calculated lipophilicity of the 4‑iodophenyl moiety (XLogP3 ≈ 3.6 for the core scaffold) relative to the 4‑fluoro analog (XLogP3 ≈ 2.5) suggests superior passive blood‑brain barrier permeability [4]. This property makes the iodo compound a more suitable starting point for designing CNS‑targeted imaging agents or therapeutics where brain penetration is a prerequisite.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Chloromethyl)-2-(4-iodophenyl)thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.